molecular formula C23H44O2 B8795721 Icosyl acrylate CAS No. 48076-38-6

Icosyl acrylate

Cat. No.: B8795721
CAS No.: 48076-38-6
M. Wt: 352.6 g/mol
InChI Key: NGYRYRBDIPYKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Icosyl acrylate can be synthesized through the esterification of acrylic acid with icosanol (eicosanol) in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Acrylic acid+IcosanolIcosyl acrylate+Water\text{Acrylic acid} + \text{Icosanol} \rightarrow \text{this compound} + \text{Water} Acrylic acid+Icosanol→Icosyl acrylate+Water

Industrial production methods often involve the use of continuous reactors to ensure a consistent and high-yield production of this compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Icosyl acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and icosanol.

    Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Icosyl acrylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of icosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in this compound is highly reactive and can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, hydrophobicity, and thermal stability, making them suitable for various applications .

Comparison with Similar Compounds

Icosyl acrylate can be compared with other long-chain acrylate esters, such as:

    Octadecyl acrylate: Similar to this compound, octadecyl acrylate is used in the production of hydrophobic polymers. this compound has a longer carbon chain, which can impart different physical properties to the resulting polymers.

    Hexadecyl acrylate: This compound also forms hydrophobic polymers, but with a shorter carbon chain compared to this compound, resulting in different mechanical and thermal properties.

The uniqueness of this compound lies in its longer carbon chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain acrylate esters .

Properties

CAS No.

48076-38-6

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

icosyl prop-2-enoate

InChI

InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3

InChI Key

NGYRYRBDIPYKTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.